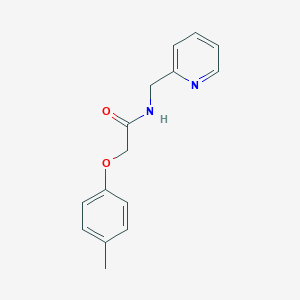![molecular formula C18H12Cl2N2O3S B388481 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388481.png)
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidinedione core, a dichlorohydroxybenzylidene moiety, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione with a sulfurizing agent such as phosphorus pentasulfide (P$_2$S$_5$).
Attachment of the Benzylidene Moiety: The benzylidene group is introduced via a condensation reaction between the pyrimidinedione and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base like sodium hydroxide (NaOH).
Addition of the Methylphenyl Group: The final step involves the alkylation of the intermediate compound with 2-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$) under acidic conditions.
Reduction: Sodium borohydride (NaBH$_4$) or lithium aluminum hydride (LiAlH$_4$) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K$_2$CO$_3$).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the pyrimidinedione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism by which (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the dichloro and hydroxy groups suggests potential interactions with hydrogen bonding sites or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the 2-methylphenyl group.
5-(3,5-dichloro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
The presence of the 2-methylphenyl group in (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structural feature may enhance its interaction with specific molecular targets or improve its stability under certain conditions.
Propiedades
Fórmula molecular |
C18H12Cl2N2O3S |
|---|---|
Peso molecular |
407.3g/mol |
Nombre IUPAC |
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12Cl2N2O3S/c1-9-4-2-3-5-14(9)22-17(25)12(16(24)21-18(22)26)7-10-6-11(19)8-13(20)15(10)23/h2-8,23H,1H3,(H,21,24,26)/b12-7+ |
Clave InChI |
KZHAZHRMBIZBFE-KPKJPENVSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S |
SMILES isomérico |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C(=O)NC2=S |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B388398.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B388399.png)

![(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388405.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388407.png)
![2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B388408.png)
![3-(Dimethylamino)-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388410.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B388411.png)



![3-[(2-Chlorophenyl)imino]-2-nitropropanal](/img/structure/B388415.png)
![3-nitro-N-[(E)-thieno[3,2-b]thiophen-5-ylmethylideneamino]benzamide](/img/structure/B388416.png)
![Methyl 3-bromo-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B388418.png)
